tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
CAS No.: 171866-36-7
Cat. No.: VC20918415
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171866-36-7 |
|---|---|
| Molecular Formula | C14H27N3O3 |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1 |
| Standard InChI Key | NASIOHFAYPRIAC-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)NC(=O)[C@H]1CN(CCN1)C(=O)OC(C)(C)C |
| SMILES | CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate is characterized by a complex molecular structure featuring a piperazine ring core with specific functional group attachments. The compound has the molecular formula C14H27N3O3 and a molecular weight of 285.38 g/mol . Its structure includes a tert-butyl group and a piperazine ring, with the 3-position featuring R-stereochemistry, which is crucial for its specific chemical and biological interactions.
Physical Properties
The key physical and chemical properties of tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 171866-36-7 |
| Molecular Formula | C14H27N3O3 |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate |
| InChI | InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1 |
| InChIKey | NASIOHFAYPRIAC-SNVBAGLBSA-N |
| SMILES | CC(C)(C)NC(=O)[C@H]1CN(CCN1)C(=O)OC(C)(C)C |
Structural Features
The compound contains several key structural elements that define its chemical behavior:
Synthesis Methods
The synthesis of tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate typically involves multiple steps that require careful control of reaction conditions to ensure the desired stereochemical outcome. The common synthetic routes include:
Reaction of Piperazine Derivatives
A primary synthetic approach involves the reaction of piperazine derivatives with tert-butyl carbamates or related compounds. This methodology requires precise control of reaction parameters to maintain the (3R) stereochemistry. The reaction typically proceeds through:
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Preparation of a suitably functionalized piperazine core structure
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Selective introduction of the tert-butylcarbamoyl group at the 3-position
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Protection of the 1-position with a tert-butoxycarbonyl (Boc) group
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Purification and isolation of the desired stereoisomer
Temperature control and selection of appropriate reagents are critical factors in achieving high stereoselectivity and yield. Reaction temperatures typically range from 0°C to ambient conditions, depending on the specific step in the synthetic sequence.
Applications in Research and Chemistry
tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate has significant applications in various scientific fields, particularly in pharmaceutical research and synthetic organic chemistry.
Pharmaceutical Applications
In pharmaceutical development, this compound serves as a valuable intermediate for the synthesis of more complex drug candidates. Its specific stereochemistry makes it particularly useful for applications requiring precise molecular recognition, such as:
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Development of enzyme inhibitors where stereochemical configuration significantly impacts binding affinity
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Creation of receptor modulators that require specific spatial arrangements of functional groups
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Design of chiral drugs where the 3R configuration contributes to the desired biological activity
The presence of protected amine functionalities also makes this compound valuable in multi-step synthetic pathways, allowing for selective functionalization at different stages of drug development.
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate serves as:
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A building block for more complex molecules
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A chiral auxiliary in asymmetric synthesis
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A scaffold for the construction of libraries of compounds with potential biological activity
The orthogonal protection strategy embodied in this molecule (with the tert-butyl carbamate protecting one nitrogen of the piperazine ring) makes it particularly useful for sequential modification of different reactive sites.
Chemical Reactivity
The reactivity of tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate is governed by the functional groups present in its structure. The compound can participate in various chemical transformations:
Esterification Reactions
The compound can undergo esterification reactions, particularly at the carboxylate functionality. These reactions typically involve nucleophilic attack on the carbonyl carbon, resulting in the formation of new ester linkages under appropriate conditions.
Nucleophilic Substitutions
The presence of electrophilic centers within the molecule makes it susceptible to nucleophilic substitution reactions. These reactions can be leveraged for introducing additional functionality into the molecular framework.
Amide Formation
The compound can participate in amide formation reactions with amines, resulting in the creation of new amide bonds. This reactivity is particularly valuable in peptide chemistry and the synthesis of peptidomimetics.
Analytical Methods for Characterization
Proper characterization of tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate requires various analytical techniques to confirm its identity, purity, and stereochemical configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the structural features of the compound. In the proton NMR spectrum, characteristic signals include:
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Singlets for the tert-butyl groups at approximately 1.4 ppm
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Complex multiplet patterns for the piperazine ring protons in the range of 3.0-4.0 ppm
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Signals corresponding to the NH protons of the carbamoyl group
Carbon-13 NMR can further confirm the presence of carbonyl carbons from the carbamate and carbamoyl groups, typically appearing in the 170-180 ppm region.
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular formula and weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which should match the calculated value for C14H27N3O3 (285.38 g/mol) .
Stereochemical Analysis
Confirmation of the (3R) stereochemistry is crucial and can be achieved through:
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Chiral HPLC analysis to determine enantiomeric purity
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Polarimetry to measure optical rotation
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X-ray crystallography, which provides definitive evidence of the absolute configuration when suitable crystals can be obtained
Chromatographic Methods
Purification and analysis typically involve:
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Silica gel column chromatography, often using gradients of hexanes/ethyl acetate with small amounts of triethylamine
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Thin-layer chromatography (TLC) for monitoring reaction progress and purity assessment
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High-performance liquid chromatography (HPLC) for quantitative analysis and determination of purity
Research Applications and Future Directions
Current research involving tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate and related compounds points to several promising directions:
Drug Discovery Applications
The compound's well-defined stereochemistry and functional group pattern make it valuable in drug discovery efforts, particularly in:
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Development of central nervous system (CNS) active compounds, where piperazine-containing structures have shown promising results
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Creation of novel antimicrobial agents to address the growing challenge of antibiotic resistance
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Design of enzyme inhibitors with high specificity based on stereochemical recognition
Synthetic Methodology Development
Ongoing research focuses on:
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Developing more efficient and stereoselective synthetic routes to access this compound and its derivatives
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Exploring new chemical transformations that leverage the compound's functional groups
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Creating libraries of analogs with modified substituents to establish structure-activity relationships
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